Faropenem daloxate

Übersicht

Beschreibung

Faropenem medoxil is an organonitrogen compound and an organooxygen compound. It is functionally related to an alpha-amino acid.

Faropenem medoxomil is an ester prodrug derivative of the beta-lactam antibiotic [faropenem]. The prodrug form of faropenem offers dramatically improved oral bioavailability and leads to higher systemic concentrations of the drug. Faropenem medoxomil is a broad-spectrum antibiotic that is highly resistant to beta-lactamase degradation. It is being developed jointly by Replidyne, Inc. and Forest Laboratories, Inc.

Faropenem Medoxomil is a daloxate ester prodrug form of faropenem, a penem with a tetrahydrofuran substituent at position C2, with broad-spectrum antibacterial activity against many gram-positive and gram-negative aerobes and anaerobes. Faropenem medoxomil is hydrolyzed in vivo to release the active free acid. Compared with imipenem, faropenem has improved chemical stability and reduced central nervous system effects. In addition, faropenem is resistant to hydrolysis by many beta-lactamases.

Wirkmechanismus

Target of Action

Faropenem daloxate, like other beta-lactam antibiotics, primarily targets the bacterial cell wall . It interacts with penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis .

Mode of Action

This compound inhibits the synthesis of bacterial cell walls by preventing the cross-linkage between the linear peptidoglycan polymer chains that make up a major component of the cell wall of Gram-positive bacteria . This inhibition disrupts the structural integrity of the bacterial cell wall, leading to cell death .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the peptidoglycan synthesis pathway, which is crucial for bacterial cell wall formation . By inhibiting this pathway, this compound disrupts the bacterial cell wall structure, leading to bacterial cell lysis and death .

Pharmacokinetics

This compound is an ester prodrug derivative of the beta-lactam antibiotic faropenem . The prodrug form offers dramatically improved oral bioavailability and leads to higher systemic concentrations of the drug . Faropenem is approximately 90–95% bound to serum proteins . The half-life of faropenem sodium is approximately 0.8 hours . Administration of faropenem sodium under fasting and postprandial conditions resulted in no significant difference in Cmax and AUC .

Result of Action

This compound has demonstrated excellent in vitro activity against common respiratory pathogens, many aerobic gram-positive organisms, and anaerobes . Its activity against gram-negative organisms is more reserved . In vivo data suggest that faropenem is efficacious in treating community-acquired infections including uncomplicated skin and skin structure infections .

Biochemische Analyse

Biochemical Properties

Faropenem Daloxate interacts with penicillin-binding proteins (PBPs), which are enzymes involved in the synthesis of peptidoglycan, a major component of bacterial cell walls . It has a broad antibacterial spectrum, a potent penicillin-binding protein affinity, and good β-lactamase stability . It is highly active against all the anaerobes tested and was bactericidal against both β-lactamase-positive and -negative anaerobes .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It acts by inhibiting the synthesis of bacterial cell walls, thereby exerting its antibacterial effects . It has demonstrated excellent in vitro activity against common respiratory pathogens, many aerobic gram-positive organisms, and anaerobes .

Molecular Mechanism

The molecular mechanism of action of this compound involves the inhibition of cross-linkage between the linear peptidoglycan polymer chains that make up a major component of the cell wall of Gram-positive bacteria . It does this by binding to and competitively inhibiting the transpeptidase enzyme used by bacteria to cross-link the peptide (D-alanyl-alanine) used in peptidogylcan synthesis .

Temporal Effects in Laboratory Settings

This compound has been observed to have a maximum bactericidal effect at 10 × MIC at between 12 and 24 hours . More data may help to characterize this compound’s place in antimicrobial therapy .

Eigenschaften

IUPAC Name |

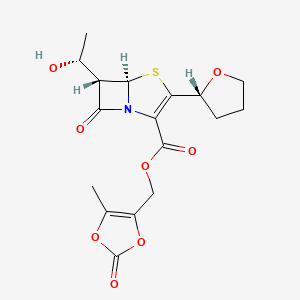

(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl (5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(2R)-oxolan-2-yl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO8S/c1-7(19)11-14(20)18-12(13(27-15(11)18)9-4-3-5-23-9)16(21)24-6-10-8(2)25-17(22)26-10/h7,9,11,15,19H,3-6H2,1-2H3/t7-,9-,11+,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQBKWZPHJOEQAO-DVPVEWDBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=O)O1)COC(=O)C2=C(SC3N2C(=O)C3C(C)O)C4CCCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(OC(=O)O1)COC(=O)C2=C(S[C@H]3N2C(=O)[C@@H]3[C@@H](C)O)[C@H]4CCCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Like other beta-lactam antibiotics, faropenem acts by inhibiting the synthesis of bacterial cell walls. It inhibits cross-linkage between the linear peptidoglycan polymer chains that make up a major component of the cell wall of Gram-positive bacteria. It does this by binding to and competitively inhibiting the transpeptidase enzyme used by bacteria to cross-link the peptide (D-alanyl-alanine) used in peptidogylcan synthesis. | |

| Record name | Faropenem medoxomil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05659 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

141702-36-5 | |

| Record name | Faropenem medoxomil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141702-36-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Faropenem medoxomil [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141702365 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Faropenem medoxomil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05659 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | FAROPENEM MEDOXOMIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5OK523O4FU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does faropenem interact with its bacterial target and what are the downstream effects?

A1: Faropenem, the active metabolite of faropenem daloxate, targets bacterial transpeptidases, specifically LdtMt2 in Mycobacterium tuberculosis [, ]. Transpeptidases are crucial enzymes involved in the final stages of peptidoglycan biosynthesis, responsible for crosslinking peptidoglycan strands to form a rigid cell wall. Faropenem forms a stable covalent bond with the active site cysteine residue (Cys354) of LdtMt2, leading to its irreversible inhibition [, ]. This inhibition disrupts cell wall synthesis, ultimately leading to bacterial cell death.

Q2: What is the mechanism behind the improved oral bioavailability of faropenem medoxomil compared to faropenem?

A2: Faropenem medoxomil is a prodrug of faropenem, designed to improve oral bioavailability []. While faropenem itself is susceptible to hydrolysis by dehydropeptidase-I enzymes in the gut, faropenem medoxomil is designed to be more resistant to this degradation. Once absorbed, faropenem medoxomil is rapidly hydrolyzed in the plasma to release the active faropenem. This strategy bypasses the gut dehydropeptidase-I barrier, resulting in higher faropenem concentrations reaching the systemic circulation and enhancing oral bioavailability.

Q3: What clinical trials have been conducted with this compound and what were the main findings?

A3: this compound has been investigated in multiple clinical trials for respiratory tract infections, including acute bacterial sinusitis, community-acquired pneumonia, and acute exacerbations of chronic bronchitis [, ]. Trials have demonstrated non-inferiority of faropenem to comparators like cefuroxime axetil and azithromycin in these indications [, ]. Additionally, it has been studied for uncomplicated skin and skin structure infections, demonstrating efficacy in this context as well []. Pediatric formulations have also been explored in trials for acute otitis media [].

Q4: Has resistance to faropenem been observed and are there any known cross-resistance patterns?

A4: While faropenem exhibits broad-spectrum activity, including against some extended-spectrum β-lactamase (ESBL)-producing strains, information on specific resistance mechanisms and cross-resistance patterns is limited within the provided abstracts [, , ]. Further research is crucial to fully elucidate these aspects and guide appropriate clinical use.

Q5: What is the current developmental status of faropenem medoxomil?

A6: Faropenem medoxomil faced a setback in 2006 when the FDA issued a non-approvable letter for its New Drug Application []. This prompted Replidyne, the developing company at the time, to conduct further phase III trials to address the FDA's concerns, focusing on respiratory tract infections like acute bacterial sinusitis, community-acquired pneumonia, and acute exacerbations of chronic bronchitis []. The development status beyond this point requires referencing updated information sources.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.